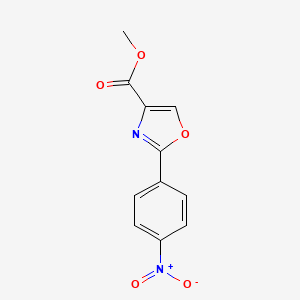

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDWVWURAWVTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a key derivative, this compound. We delve into the strategic selection of the Robinson-Gabriel synthesis, detailing the mechanistic underpinnings and providing a field-tested experimental protocol. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity confirmation of the target compound, ensuring researchers and drug development professionals are equipped with the knowledge for successful synthesis and validation.

Strategic Synthesis: The Robinson-Gabriel Approach

Introduction to the Oxazole Core

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[3][4][5] The title compound, featuring a 4-nitrophenyl substituent at the 2-position and a methyl carboxylate at the 4-position, serves as a valuable intermediate for building more complex, pharmacologically active molecules.[6]

Rationale for Synthetic Route Selection

Several methods exist for the synthesis of substituted oxazoles, including the Van Leusen reaction, the Fischer oxazole synthesis, and the Robinson-Gabriel synthesis.[1][7] For the preparation of a 2,4-disubstituted oxazole like this compound, the Robinson-Gabriel synthesis is particularly advantageous. This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[8][9] It is a robust and well-established route that allows for the convergent assembly of the required substituents from readily available starting materials.[10][11]

The key precursor, an α-(acylamino)ketone, is strategically designed to contain the desired substituents. The subsequent acid-catalyzed cyclization and dehydration proceed intramolecularly to furnish the stable aromatic oxazole ring.[10]

Mechanistic Insight

The Robinson-Gabriel synthesis proceeds via two critical stages: intramolecular cyclization followed by dehydration.

-

Protonation and Cyclization: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol.

-

Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the aromatic oxazole ring.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines the synthesis starting from methyl 2-amino-3-oxopropanoate and 4-nitrobenzoyl chloride.

Step 1: Synthesis of the Precursor - Methyl 2-(4-nitrobenzamido)-3-oxopropanoate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 2-amino-3-oxopropanoate hydrochloride (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL/g).

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as an acid scavenger.

-

Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-acylamino ketone precursor.

Step 2: Robinson-Gabriel Cyclodehydration

-

Setup: Place the purified Methyl 2-(4-nitrobenzamido)-3-oxopropanoate (1.0 eq) in a round-bottom flask.

-

Dehydrating Agent: Add concentrated sulfuric acid (H₂SO₄) (2-3 eq) carefully at 0 °C. Other dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can also be used.[1][11]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring by TLC.[10]

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and saturated sodium bicarbonate solution until neutral.

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₅[12] |

| Molar Mass | 248.19 g/mol [12] |

| Appearance | Expected to be a crystalline solid |

| CAS Number | 1171126-87-6[12][13] |

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is required for unambiguous structural confirmation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons: The 4-nitrophenyl group will exhibit two doublets in the downfield region (approx. δ 8.0-8.4 ppm), characteristic of a para-substituted benzene ring.

-

Oxazole Proton: A singlet for the proton at the 5-position of the oxazole ring (H-5) is expected, typically in the δ 8.0-8.5 ppm region.

-

Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons will appear upfield, around δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield (δ ~160-165 ppm).

-

Oxazole Carbons: Carbons of the oxazole ring (C2, C4, C5) will appear in the aromatic region (δ ~120-160 ppm).

-

Aromatic Carbons: Signals for the six carbons of the nitrophenyl ring will be present.

-

Methyl Carbon: The methyl ester carbon will be observed around δ 52-55 ppm.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[14][15]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹).

-

C=N Stretch (Oxazole): A characteristic absorption in the 1600-1650 cm⁻¹ region.

-

C-O Stretch (Oxazole & Ester): Bands in the 1000-1300 cm⁻¹ fingerprint region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 248).

-

Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Characterization Workflow Diagram

Caption: Workflow for the characterization of the final product.

Applications in Research and Development

This compound is not merely a synthetic target but a versatile building block in drug discovery and materials science.

-

Pharmaceutical Intermediate: The oxazole core is a key pharmacophore, and this compound provides a scaffold for further modification. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the nitro group can be reduced to an amine, opening avenues for a wide range of derivatizations.[6][16]

-

Bioactivity: Nitrophenyl-substituted heterocyclic compounds often exhibit significant biological activities, including potential antitumor and antimicrobial properties.[4][6] This molecule serves as a platform for developing novel therapeutic agents.

-

Fluorescent Probes: The conjugated aromatic system within the molecule suggests potential applications in the design of fluorescent probes and optoelectronic materials.[17]

Conclusion

This guide has provided a detailed, scientifically grounded framework for the . By leveraging the classical Robinson-Gabriel synthesis, researchers can reliably access this valuable intermediate. The described multi-faceted characterization workflow ensures the production of a well-defined, high-purity compound, ready for application in advanced research and development projects. The principles and protocols detailed herein are designed to empower scientists in medicinal chemistry and related fields to confidently incorporate this and similar oxazole derivatives into their synthetic programs.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

National Institutes of Health (NIH). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

-

ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... [Link]

-

PubMed. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

-

Arkivoc. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. [Link]

-

PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

-

PubMed. [Characteristics of IR spectra for oxadiazole]. [Link]

-

ChemBK. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemical Synthesis Database. methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

-

National Institute of Standards and Technology (NIST). Oxazole - the NIST WebBook. [Link]

-

ResearchGate. FTIR spectra of the three oxadiazole derivatives. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. [Link]

-

PubMed Central. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. [Link]

-

ResearchGate. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

- Google Patents.

-

ResearchGate. Therapeutic potential of oxazole scaffold: a patent review (2006-2017). [Link]

-

HETEROCYCLES. mass spectrometry of oxazoles. [Link]

-

PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

-

GPA. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

-

National Institutes of Health (NIH). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 17. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes predicted physicochemical properties with established principles of oxazole chemistry to offer a robust framework for its synthesis, characterization, and potential applications. The methodologies presented are based on well-established synthetic routes for analogous oxazole derivatives, providing a predictive yet scientifically grounded resource for researchers. This document aims to bridge the current information gap and serve as a practical handbook for the synthesis and study of this and related compounds.

Introduction and Molecular Overview

This compound (CAS No. 1171126-87-6) is a member of the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The presence of the oxazole core imparts significant chemical and biological properties, making it a privileged scaffold in drug discovery.[2][3][4][5] The molecule's structure is characterized by a central oxazole ring substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a methyl carboxylate group.

The electron-withdrawing nature of the 4-nitrophenyl substituent and the methyl ester group are predicted to significantly influence the electron density of the oxazole ring, thereby affecting its reactivity and intermolecular interactions. These features suggest its potential as a synthetic intermediate for more complex, biologically active molecules, potentially in areas such as oncology and infectious diseases, where nitrophenyl-containing compounds have shown activity.[6][7]

Molecular Structure:

Caption: Molecular scaffold of this compound.

Physicochemical Properties

Precise experimental data for this compound are sparse in the literature. However, based on its structure and data from chemical suppliers, we can summarize its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1171126-87-6 | [5] |

| Molecular Formula | C₁₁H₈N₂O₅ | [5] |

| Molecular Weight | 248.19 g/mol | [5] |

| Predicted Boiling Point | 412.6 ± 51.0 °C | [8] |

| Predicted Density | 1.375 ± 0.06 g/cm³ | [8] |

| Predicted pKa | -3.56 ± 0.10 | [8] |

| Storage Conditions | Room temperature, dry | [4] |

Proposed Synthetic Pathways and Mechanistic Rationale

Robinson-Gabriel Synthesis and Related Methods

The Robinson-Gabriel synthesis is a classic and robust method for oxazole formation, involving the cyclodehydration of an α-acylamino ketone.[1] A plausible precursor for our target molecule would be methyl 2-(4-nitrobenzamido)-3-oxopropanoate.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive):

-

N-Acylation of Methyl Serinate: To a solution of methyl serinate hydrochloride in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) at 0 °C, add 4-nitrobenzoyl chloride dropwise. The reaction is stirred and allowed to warm to room temperature. The rationale for using a base is to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

-

Oxidation: The resulting N-(4-nitrobenzoyl)serine methyl ester is then oxidized to the corresponding α-acylamino β-keto ester. A mild oxidizing agent such as Dess-Martin periodinane is suitable to prevent over-oxidation or side reactions.

-

Cyclodehydration: The crude α-acylamino β-keto ester is subjected to cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[9] The high temperature and acidic conditions facilitate the intramolecular condensation to form the oxazole ring.

Alternative Synthesis from Aldehydes

An alternative and potentially milder route involves the condensation of an aldehyde with methyl serinate to form an oxazoline intermediate, which is subsequently oxidized to the oxazole.[4][10]

Experimental Protocol (Predictive):

-

Oxazoline Formation: A one-pot condensation of 4-nitrobenzaldehyde with methyl serinate would yield the corresponding 3-oxazoline-4-carboxylate.

-

Oxidation: The 3-oxazoline intermediate can then be oxidized to the target oxazole using an oxidizing agent like N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate.[4] This method avoids the use of harsh acidic conditions.

Proposed Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and spectrometric techniques.

Analytical Workflow:

Caption: Proposed analytical workflow for product verification.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, likely as two doublets in the downfield region (around 8.0-8.5 ppm). A singlet for the oxazole proton at the 5-position would likely appear around 8.5-9.0 ppm. The methyl ester protons would be observed as a singlet further upfield, typically around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the ester (around 160-165 ppm), and the carbons of the oxazole and nitrophenyl rings in the aromatic region (120-160 ppm). The methyl carbon of the ester would appear upfield (around 52-55 ppm).

-

FTIR: The infrared spectrum should display characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=N stretching of the oxazole ring (around 1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).[11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.19).

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest several potential areas of application.

-

Medicinal Chemistry: As an intermediate, this compound can be elaborated into more complex molecules.[4] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides for biological screening. The nitro group can be reduced to an amine, providing another point for chemical modification. Oxazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5]

-

Materials Science: The conjugated π-system of the molecule, encompassing the nitrophenyl and oxazole rings, suggests potential for applications in materials science, such as in the development of fluorescent probes or optoelectronic materials.[4]

Conclusion

This compound is a compound with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not abundant, this guide provides a scientifically sound, predictive framework for its synthesis and characterization based on established principles of oxazole chemistry. The proposed synthetic routes are versatile and can be adapted based on available starting materials and laboratory capabilities. The expected analytical data provides a benchmark for researchers to confirm the successful synthesis of this and related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

-

Robinson–Gabriel synthesis. In: Wikipedia. ; 2023. [Link]

-

Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. ChemBK. [Link]

-

Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health (NIH). [Link]

-

Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

-

Synthesis, in silico and in vitro evaluation of antimicrobial and toxicity features of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. ResearchGate. [Link]

-

2-(4-Nitrophenyl)oxazole | C9H6N2O3. PubChem. [Link]

-

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C12H11NO3. PubChem. [Link]

-

Methyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate. Chemsrc. [Link]

-

Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4. PubChem. [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). ResearchGate. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. firsthope.co.in [firsthope.co.in]

- 4. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]

- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. This compound [myskinrecipes.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Predicted Spectroscopic Profile of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Introduction and Significance

Oxazole heterocycles are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active natural products and synthetic compounds.[1] Their rigid, planar structure and electron-rich nature make them valuable pharmacophores and versatile intermediates. Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate incorporates three key functional motifs: a 4-nitrophenyl group, an oxazole core, and a methyl carboxylate. This combination suggests potential applications as an intermediate in the synthesis of novel pharmaceutical agents, where the nitro group can be chemically modified and the ester provides a handle for further derivatization.[1] This guide serves to bridge the current information gap by proposing a viable synthesis and providing a detailed, predicted analytical profile to aid researchers in its potential synthesis and characterization.

Proposed Synthesis: A Modern Approach

The classical Robinson-Gabriel synthesis and related methods, such as the reaction of α-haloketones with amides, provide the foundational logic for constructing the 2,4-disubstituted oxazole core.[2][3] We propose a highly plausible and efficient pathway starting from commercially available 4-nitrobenzamide and a suitable C3 synthon, methyl 2-bromo-3-oxopropanoate.

Proposed Synthetic Protocol

Reaction: Condensation and cyclization of 4-nitrobenzamide with methyl 2-bromo-3-oxopropanoate.

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzamide (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Add methyl 2-bromo-3-oxopropanoate (1.1 eq) to the solution.

-

Causality: DMF is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures. A slight excess of the bromoketone ensures the complete consumption of the starting amide.

Step 2: Cyclization Reaction

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Thermal energy is required to drive the initial nucleophilic substitution (N-alkylation) followed by the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water to remove residual DMF and salts.

-

Dry the crude product under vacuum.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Trustworthiness: This self-validating protocol relies on the physical properties of the product (expected to be a solid) to separate it from the high-boiling solvent and water-soluble byproducts. TLC monitoring provides a clear endpoint for the reaction.

Synthesis Workflow Diagram

Caption: Proposed one-pot synthesis of the target oxazole.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, with reference to known values for similar structural motifs.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be highly characteristic, showing signals in the aromatic, heterocyclic, and aliphatic regions. The powerful electron-withdrawing effect of the nitro group will significantly deshield the adjacent aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 8.70 | s | 1H | H5 (Oxazole) | The proton on the C5 of the oxazole ring typically appears as a distinct singlet in this downfield region. |

| ~ 8.40 | d, J ≈ 8.8 Hz | 2H | H3', H5' (Aromatic) | Protons ortho to the electron-withdrawing nitro group are strongly deshielded and appear as a doublet.[4][5] |

| ~ 8.25 | d, J ≈ 8.8 Hz | 2H | H2', H6' (Aromatic) | Protons meta to the nitro group (and ortho to the oxazole ring) are also deshielded and couple with the H3'/H5' protons. |

| ~ 3.95 | s | 3H | -OCH₃ (Methyl Ester) | The methyl protons of the ester group will appear as a sharp singlet in the typical range for such functional groups. |

Solvent: CDCl₃ or DMSO-d₆. Shifts in DMSO-d₆ may be slightly different.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 9 distinct signals corresponding to the unique carbon atoms in the molecule's symmetric structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 161.5 | C=O (Ester) | Carbonyl carbons of α,β-unsaturated esters appear in this range. |

| ~ 160.0 | C2 (Oxazole) | The C2 carbon of the oxazole ring, bonded to the nitrophenyl group. |

| ~ 150.0 | C4' (Aromatic) | The aromatic carbon directly bonded to the nitro group is significantly deshielded. |

| ~ 145.0 | C4 (Oxazole) | The C4 carbon of the oxazole ring, bonded to the carboxylate group. |

| ~ 138.0 | C5 (Oxazole) | The protonated C5 carbon of the oxazole ring. |

| ~ 131.0 | C1' (Aromatic) | The ipso-carbon of the phenyl ring attached to the oxazole. |

| ~ 129.0 | C2', C6' (Aromatic) | Aromatic carbons ortho to the oxazole ring. |

| ~ 124.5 | C3', C5' (Aromatic) | Aromatic carbons meta to the oxazole ring, deshielded by the nitro group. |

| ~ 52.5 | -OCH₃ (Methyl Ester) | The carbon of the methyl ester group. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the nitro and ester carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3120 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring.[6] |

| ~ 1730 | Strong | C=O Stretch (Ester) | A strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[7] |

| ~ 1605, 1480 | Medium-Weak | Aromatic C=C Stretch | In-ring stretching vibrations of the phenyl group.[8] |

| ~ 1590 | Medium | C=N Stretch (Oxazole) | Stretching vibration of the imine-like bond within the oxazole ring. |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch | A very strong and characteristic absorption for aromatic nitro compounds.[9][10] |

| ~ 1350 | Strong | Symmetric NO₂ Stretch | The second strong, characteristic band for the nitro group.[9][10] |

| ~ 1250, 1100 | Strong | C-O Stretch | Asymmetric and symmetric C-O stretching from the ester and the oxazole ring. |

Predicted Mass Spectrum (MS)

Mass spectrometry analysis (Electron Impact) is expected to show a clear molecular ion peak and predictable fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 248.04. The calculated exact mass is 248.0433, which would be observed in high-resolution mass spectrometry (HRMS).

-

Predicted Fragmentation Pattern:

-

m/z = 217: Loss of a methoxy radical (•OCH₃) from the ester group [M - 31].

-

m/z = 190: Loss of the entire carbomethoxy group (•COOCH₃) followed by protonation, or loss of carbon monoxide (CO) from the m/z 217 fragment.

-

m/z = 146: Represents the 4-nitrophenyl-C≡N⁺ fragment, resulting from the cleavage of the oxazole ring.

-

m/z = 120: Represents the 4-nitrophenyl cation [C₆H₄NO₂]⁺.

-

Caption: A plausible mass spectrometry fragmentation pathway.

General Protocol for Spectroscopic Characterization

To empirically validate the predicted data, a newly synthesized sample would undergo the following analytical workflow.

Caption: Standard workflow for chemical structure elucidation.

Conclusion

This guide provides a comprehensive theoretical framework for this compound. A viable one-pot synthesis has been proposed, leveraging established oxazole formation methodologies. In the absence of published experimental data, a full spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS) has been meticulously predicted based on first principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, enabling them to synthesize, identify, and further investigate this compound and its derivatives for potential applications in drug discovery and materials science.

References

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Matilda. [Link]

-

A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic-Chemistry.org. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ResearchGate. [Link]

-

α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Connect Journals. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

¹H-NMR spectrum of 4-nitrophenol. ResearchGate. [Link]

-

4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]

-

IR handout. Northern Illinois University. [Link]

-

4-Nitrophenol. SpectraBase. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

4-Nitrophenol. PubChem. [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

-

On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

-

(PDF) Crystallographic and Spectroscopic Characterization. Amanote Research. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Executive Summary

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This knowledge, obtained through single-crystal X-ray diffraction (scXRD), governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth methodological framework for the crystal structure analysis of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry for its potential role as a synthetic intermediate.[1] We will detail the entire workflow, from the theoretical underpinnings of X-ray diffraction to the practical steps of data collection, structure solution, refinement, and detailed analysis of intermolecular interactions. By explaining the causality behind each experimental and analytical choice, this document serves as a comprehensive resource for researchers seeking to apply crystallographic techniques to elucidate and understand the solid-state properties of novel molecular entities.

The Strategic Imperative of Solid-State Characterization in Pharmaceutical Development

The solid-state form of an API can significantly impact its therapeutic efficacy and manufacturability. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[2][3] Different polymorphs of the same API can exhibit distinct physical properties, including:

-

Solubility and Dissolution Rate: These directly influence the bioavailability of the drug. A more soluble form can lead to faster absorption and a more rapid onset of action.[4]

-

Stability: One polymorph may be thermodynamically more stable than others.[3] Manufacturing and storing a metastable form can risk its conversion to a more stable, but potentially less soluble, form over time.[5][6]

-

Mechanical Properties: Crystal habit and packing affect flowability, compressibility, and tableting, which are critical for robust manufacturing processes.[2][3]

Therefore, a thorough single-crystal X-ray diffraction analysis is not merely an academic exercise; it is a regulatory expectation and a critical step in de-risking the drug development process. It provides the definitive atomic-level blueprint needed to understand and control the solid-state behavior of the API.[5]

The Crystallographic Workflow: From a Single Crystal to a Refined 3D Model

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] The process transforms the diffraction pattern produced by X-rays interacting with the crystal's electron cloud into a detailed molecular model.

Experimental Protocol: Data Acquisition and Processing

The journey from a candidate molecule to a fully realized crystal structure follows a well-defined, multi-stage path. Each step is critical for ensuring the quality and accuracy of the final model.

Step 1: Growing High-Quality Single Crystals The prerequisite for any scXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects. The choice of crystallization method is guided by the solute's properties.

-

Methodology: A common and effective technique is slow solvent evaporation .

-

Dissolve the compound (e.g., this compound) in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture with a less-volatile anti-solvent like hexane) to near-saturation at room temperature.

-

Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

-

The gradual increase in concentration allows for the slow, ordered growth of single crystals.

-

-

Causality: Slow crystal growth is paramount because it allows molecules sufficient time to arrange themselves into the most thermodynamically favorable, well-ordered lattice. Rapid precipitation often leads to polycrystalline powders or amorphous solids, which are unsuitable for single-crystal analysis.[10]

Step 2: Single-Crystal X-ray Diffraction Data Collection

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed within a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[7] This process captures the full, three-dimensional diffraction pattern.

Step 3: Data Reduction and Structure Solution

-

Indexing and Integration: The collected diffraction spots are indexed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal's Bravais lattice. The intensity of each spot is then integrated.

-

Structure Solution (Solving the Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost. For small molecules like our target compound, Direct Methods are typically employed. These statistical methods use probability relationships between the most intense reflections to derive initial phase estimates.[11]

-

Software: This entire process is managed by sophisticated software suites. Programs like SHELXT or SIR are widely used for structure solution.[12][13]

Step 4: Structure Refinement

-

The initial atomic model from the solution step is refined against the experimental diffraction data using a least-squares minimization process.

-

This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Software: SHELXL is the gold standard for small-molecule structure refinement.[13] Graphical interfaces like Olex2 or ShelXle provide a user-friendly environment for managing the refinement process.[13]

The following diagram illustrates this comprehensive workflow.

Caption: Workflow for single-crystal X-ray structure determination.

Structural Analysis: Deciphering Molecular and Supramolecular Architecture

Once the structure is refined, a detailed analysis is performed to understand its chemical and physical implications. This involves examining both the geometry of the individual molecule (intramolecular features) and how these molecules pack together in the crystal lattice (intermolecular features).

Crystallographic Data Summary

All key crystallographic data and refinement statistics for this compound would be summarized in a standardized table. This provides a snapshot of the experiment's quality and the resulting structural model.

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₈N₂O₅ | Confirms the elemental composition of the molecule in the crystal.[14] |

| Formula Weight | 248.19 g/mol | Molar mass of the asymmetric unit.[14] |

| Crystal System | To be determined | Describes the basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | To be determined | Defines the specific symmetry operations (e.g., rotations, screw axes) within the unit cell. |

| a, b, c [Å] | To be determined | The lengths of the unit cell edges. |

| α, β, γ [°] | To be determined | The angles between the unit cell edges. |

| Volume [ų] | To be determined | The volume of one unit cell. |

| Z | To be determined | The number of molecules per unit cell. |

| R₁ [I > 2σ(I)] | Typically < 0.05 | The R-factor, a measure of agreement between the model and observed data for significant reflections. |

| wR₂ (all data) | Typically < 0.15 | A weighted R-factor calculated using all reflection data. |

| Goodness-of-Fit (GooF) | Close to 1.0 | Indicates the quality of the refinement; a value near 1 suggests a good model. |

Analysis of Intermolecular Interactions

The forces that hold molecules together in a crystal are fundamental to its stability and physical properties.[15] A thorough analysis involves identifying and characterizing all significant non-covalent interactions.[16] For a molecule like this compound, we would anticipate several key interactions:

-

Hydrogen Bonds: Although lacking strong conventional donors like O-H or N-H, weaker C-H···O or C-H···N hydrogen bonds involving the aromatic or methyl protons and the oxygen or nitrogen atoms can play a crucial role in directing the crystal packing.[17]

-

π-π Stacking: The electron-rich oxazole ring and the electron-deficient nitrophenyl ring can engage in stacking interactions. These are critical for stabilizing the structure.

-

Dipole-Dipole Interactions: The highly polar nitro group (NO₂) and the carboxylate group (COOCH₃) will create significant local dipoles, leading to stabilizing electrostatic interactions between adjacent molecules.

Understanding the interplay of these forces is key to predicting the material's properties. For example, a crystal structure dominated by strong, directional hydrogen bonds is often more stable and dense than one held together by weaker, non-directional forces.[18][19]

The logical relationship between the molecule's features and the final crystal structure is depicted below.

Caption: From molecular features to crystal lattice properties.

Conclusion: From Structure to Insight

The crystal structure analysis of this compound provides the unequivocal, high-resolution data necessary for a fundamental understanding of its solid-state chemistry. This guide has outlined a robust framework for obtaining and interpreting this data, emphasizing the causal links between experimental choices, analytical procedures, and the resulting scientific insights. The elucidated molecular geometry and, most importantly, the supramolecular packing motifs driven by intermolecular interactions, form the basis for rationalizing and predicting the bulk properties of the material. This knowledge is indispensable for controlling polymorphism, ensuring batch-to-batch consistency, and ultimately developing a safe, stable, and effective pharmaceutical product.

References

- PharmaCores. (2025, May 1).

- Bansal, A. K., & Rawat, S. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- CPhI Online. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.

- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals Journal.

- Jagiellonian Centre of Innovation. (n.d.).

- RCSB PDB. (2023, February 15). Crystallography Software.

- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography.

- Uekusa, H. (n.d.).

- International Union of Crystallography. (n.d.). Crystallographic software list.

- UNC Department of Chemistry X-ray Core Labor

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software.

- National Institutes of Health. (n.d.). N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide.

- National Institutes of Health. (n.d.).

- Böhm, H. J., et al. (n.d.). A Medicinal Chemist's Guide to Molecular Interactions. PMC, PubMed Central.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- White, H. (2024). The Impact of Intermolecular Forces on Phase Transitions and Phase Behavior. Journal of Chemical and Pharmaceutical Research, 16(1), 3-4.

- University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.

- Zolotarev, A. A., et al. (n.d.).

- Motherwell, W. D. S., et al. (n.d.). Molecular Interactions in Crystal Structures with Z′ > 1.

- Li, Y., et al. (2023, October 19). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI.

- ChemBK. (n.d.). Methyl 2-(4-Nitrophenyl)

- MySkinRecipes. (n.d.). Methyl 2-(4-Nitrophenyl)

Sources

- 1. This compound [myskinrecipes.com]

- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. mdpi.com [mdpi.com]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. chembk.com [chembk.com]

- 15. jocpr.com [jocpr.com]

- 16. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

An Investigational Guide to the Potential Biological Activities of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Methyl 2-(4-nitrophenyl)oxazole-4-carboxylate is a heterocyclic compound whose biological potential has not been extensively reported. However, its distinct structural motifs—a 1,3-oxazole core, a 4-nitrophenyl substituent, and a methyl carboxylate group—suggest a rich pharmacological landscape for investigation. The oxazole scaffold is a "privileged structure" found in numerous bioactive agents, known for a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of a nitroaromatic group further suggests potential as a bioreductive agent, particularly in antimicrobial applications.[4][5] This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We present detailed, field-proven experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities, grounded in the established bioactivities of its constituent chemical features. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this and similar oxazole derivatives.

Scientific Rationale and Foundational Hypotheses

The prediction of a molecule's biological activity begins with a thorough analysis of its structure. The architecture of this compound provides a compelling basis for a targeted investigational program.

Molecular Deconstruction

-

The 1,3-Oxazole Core: This five-membered heterocycle is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its planar structure and electron distribution facilitate interactions with various biological targets.[6] Oxazole derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][7]

-

The 4-Nitrophenyl Moiety: Nitroaromatic compounds are known for their broad biological activities, which are often linked to their redox properties.[4][5][8] The electron-withdrawing nature of the nitro group can be pivotal for molecular interactions and is a key feature in several antimicrobial drugs that require reductive bioactivation to exert their effects.[5][9] This process can generate reactive nitrogen species that are toxic to microbial cells.[5][10] While toxicity can be a concern, this moiety is also a precursor in the synthesis of many pharmaceuticals.[11][12][13]

-

The Methyl Carboxylate Group: The inclusion of a methyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[14][15] This can influence the compound's pharmacokinetics and pharmacodynamics by affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target binding sites.[16][17]

The Central Hypotheses

Based on this structural analysis, we postulate that this compound is a candidate for investigation in the following therapeutic areas:

-

Anticancer Activity: The oxazole core is a feature of many compounds with potent cytotoxic effects against various cancer cell lines.[18][19][20][21] Potential mechanisms include the inhibition of protein kinases, disruption of microtubule formation, and induction of apoptosis.[18][22]

-

Antimicrobial Activity: The combination of the oxazole ring and the nitroaromatic group suggests a strong potential for antimicrobial efficacy.[4][8] The proposed mechanism involves nitroreductase-mediated activation within microbial cells, leading to DNA damage and cell death.[5][10]

-

Anti-inflammatory Activity: Heterocyclic compounds, including oxazoles, are well-represented among anti-inflammatory agents.[23][24] A likely mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[25]

Proposed Investigational Program: A Technical Guide

The following sections outline a logical, step-by-step experimental workflow to systematically test the hypothesized biological activities.

Investigation of Anticancer Potential

The 1,3-oxazole scaffold is a versatile template in the development of novel anticancer agents, with derivatives showing activity against drug-resistant cancer cell lines through multiple mechanisms.[20] The primary goal is to determine if the title compound exhibits cytotoxicity against representative cancer cell lines.

The initial screen for anticancer activity will utilize the MTT assay, a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay [26][27]

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Include control wells with medium only for background measurement.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Add medium with the corresponding DMSO concentration to control wells.

-

Exposure: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Anticancer Activity

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 (Breast) | [Experimental Value] | 0.5 |

| A549 (Lung) | [Experimental Value] | 1.2 |

| HCT116 (Colon) | [Experimental Value] | 0.8 |

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. A key pathway to investigate is the induction of apoptosis.

Workflow for Apoptosis Induction Study

Investigation of Antimicrobial Potential

Nitroaromatic compounds are a known class of antimicrobial agents, often requiring reductive activation by microbial nitroreductases.[4][5] This structural alert, combined with the oxazole core, makes antimicrobial screening a high priority.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[28][29][30]

Experimental Protocol: Broth Microdilution MIC Assay [31][32]

-

Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[28]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[28]

Data Presentation: Hypothetical Antimicrobial Activity

| Microbial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (Gram-positive) | [Experimental Value] | 1.0 |

| E. coli (Gram-negative) | [Experimental Value] | 0.5 |

| C. albicans (Fungus) | [Experimental Value] | 1.0 |

The antimicrobial action is hypothesized to proceed via reductive activation of the nitro group by microbial nitroreductases, generating cytotoxic reactive nitrogen species that damage cellular macromolecules.[5][10]

Investigation of Anti-inflammatory Potential

Many heterocyclic compounds, including those with an oxazole ring, exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[23] Oxaprozin, an approved NSAID, features an oxazole core.

A fluorometric or colorimetric inhibitor screening assay can be used to determine the compound's ability to selectively inhibit the COX-2 enzyme over the COX-1 isoform. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[23]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [33][34][35]

-

Reagent Preparation: Prepare reagents as specified by a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience). This typically includes COX assay buffer, heme, human recombinant COX-2 enzyme, and a fluorometric probe.

-

Enzyme Addition: To the wells of a 96-well black microplate, add the diluted COX-2 enzyme. Include wells for a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

-

Inhibitor Addition: Add various concentrations of the test compound to the designated wells. Add a known COX-2 inhibitor (e.g., Celecoxib) as a control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Fluorescence Reading: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over 5-10 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The same protocol can be followed using the COX-1 enzyme to assess selectivity.[36][37]

Data Presentation: Hypothetical COX Inhibition

| Enzyme | Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |

| COX-1 | [Experimental Value] | 50 |

| COX-2 | [Experimental Value] | 0.45 |

| Selectivity Index (COX-1/COX-2) | [Calculate Ratio] | >100 |

Conclusion and Future Directions

This technical guide outlines a rational and structured approach to investigate the potential biological activities of this compound. By leveraging knowledge of its core structural motifs, we have formulated hypotheses for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The detailed protocols provided offer a clear pathway for in vitro validation.

Positive results in any of these primary screens would justify progression to more complex secondary assays, mechanistic studies, and eventually, in vivo models. Furthermore, this molecule can serve as a scaffold for future medicinal chemistry efforts. Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl ring substituents and the ester group, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of a novel therapeutic candidate.

References

- 1. d-nb.info [d-nb.info]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijrpr.com [ijrpr.com]

- 20. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamscience.com [benthamscience.com]

- 23. Heterocyclic compounds as inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ejpmr.com [ejpmr.com]

- 25. mdpi.com [mdpi.com]

- 26. atcc.org [atcc.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 31. protocols.io [protocols.io]

- 32. files.core.ac.uk [files.core.ac.uk]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. assaygenie.com [assaygenie.com]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 37. cdn.caymanchem.com [cdn.caymanchem.com]

The Ascendant Trajectory of 2-(4-Nitrophenyl)oxazole Derivatives: A Technical Guide for Drug Development

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are renowned for a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[1] Among these, the 2-(4-nitrophenyl)oxazole scaffold has emerged as a particularly compelling entity, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts unique electronic and steric properties that can profoundly influence biological activity and target engagement.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of 2-(4-nitrophenyl)oxazole derivatives. It is structured to offer not just a catalog of findings, but a cohesive narrative that delves into the synthesis, multifaceted biological activities, and the intricate dance of structure-activity relationships. We will explore the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to empower your research and development endeavors.

I. The Synthetic Landscape: Crafting the 2-(4-Nitrophenyl)oxazole Core

The construction of the 2-(4-nitrophenyl)oxazole core can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and overall efficiency. A prevalent and versatile approach involves the condensation of a 4-nitro-substituted benzoyl equivalent with a suitable α-haloketone precursor, followed by cyclization.

A noteworthy example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, which can be accomplished through both thermal and ultrasound-assisted methods.[2] The ultrasound-assisted approach offers significant advantages, including a remarkable reduction in reaction time (from 3.5 hours to just 8 minutes) and a substantial increase in yield (from 69% to 90%).[2] This enhancement is attributed to the cavitation effects of ultrasound, which promote efficient mass transfer and accelerate the reaction rate.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)-1,3-oxazol-2-amine[2]

Materials:

-

4-Nitrophenacyl bromide

-

Urea

-

Deep Eutectic Solvent (DES) (e.g., choline chloride:urea)

-

Ultrasonic bath/probe

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, combine 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in a deep eutectic solvent (7.0 g).

-

Submerge the reaction vessel in an ultrasonic bath operating at a frequency that allows for efficient mixing and cavitation.

-

Irradiate the mixture with ultrasound at room temperature (35 ± 2 °C) for approximately 8 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with water to remove any remaining DES and unreacted starting materials.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the purified 4-(4-nitrophenyl)-1,3-oxazol-2-amine using standard analytical techniques such as NMR, IR, and mass spectrometry.

Causality in Synthesis: The choice of a deep eutectic solvent is a nod towards green chemistry principles, offering a non-toxic and biodegradable reaction medium. The application of ultrasound not only accelerates the reaction but can also influence the crystalline properties of the final product, potentially impacting its solubility and bioavailability.[2]

II. Biological Activities: A Triumvirate of Therapeutic Potential

The 2-(4-nitrophenyl)oxazole scaffold has been a springboard for the development of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the 4-nitrophenyl group often plays a crucial role in the observed biological activities.

A. Anticancer Activity: Targeting the Engines of Malignancy

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial cellular targets like STAT3 and tubulin.[3][4][5] The inhibition of these targets can disrupt cancer cell proliferation, survival, and microtubule dynamics, ultimately leading to apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of Oxazole Derivatives

| Compound Class | Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole | 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Not Specified | 39 (antiviral IC50) | [6] |

| Quinoline-1,3,4-oxadiazole conjugate | Compound 8 | HepG2 (Liver) | 1.2 ± 0.2 | [7] |

| Quinoline-1,3,4-oxadiazole conjugate | Compound 9 | HepG2 (Liver) | 0.8 ± 0.2 | [7] |

| 2-chloropyridine-1,3,4-oxadiazole | Compound 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [7] |

| 2-chloropyridine-1,3,4-oxadiazole | Compound 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 µg/mL | [7] |

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of oxazole derivatives are often multifaceted. One of the key mechanisms involves the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4] Another critical pathway targeted by some oxazole derivatives is the STAT3 signaling pathway.[3][4] STAT3 is a transcription factor that plays a pivotal role in cancer cell survival and proliferation. Its inhibition can effectively halt tumor growth.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Male Wistar rats (or other suitable rodent model)

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the oxazole derivative).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Conclusion and Future Perspectives

The 2-(4-nitrophenyl)oxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a compelling triad of anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this core, coupled with the tunable nature of its biological profile through structural modifications, makes it an attractive starting point for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity relationships, particularly the role of the 4-nitrophenyl moiety in target binding and overall activity, will be instrumental in guiding the rational design of next-generation 2-(4-nitrophenyl)oxazole-based drugs with enhanced potency and selectivity. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

IV. References

-

Amdekar, S., et al. (2012). Anti-inflammatory activity of the essential oils was determined on Carrageenan-induced paw edema in Sprague Dawley rats. Bio-protocol.

-